![molecular formula C18H19FN2O2 B5611491 1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine](/img/structure/B5611491.png)
1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine
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Overview
Description
1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine, also known as pFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention from the scientific community due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to modulate the activity of the GABAergic and glutamatergic systems, which may explain its antipsychotic and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters, including serotonin, dopamine, and GABA. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine in lab experiments is its high potency and selectivity for certain receptors, which allows for more precise and specific studies. However, one limitation is that its effects may vary depending on the dose and duration of treatment, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the development of more selective and potent derivatives of this compound may lead to the discovery of new drugs with improved efficacy and fewer side effects.
In conclusion, this compound is a promising chemical compound that has shown potential as a pharmacological agent for the treatment of various disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine involves the reaction between 4-fluorobenzaldehyde and phenoxyacetic acid, followed by the addition of piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
PFPP has been extensively studied for its potential pharmacological properties. It has been investigated as a potential antidepressant, anxiolytic, and antipsychotic agent. In addition, 1-(4-fluorophenyl)-4-(phenoxyacetyl)piperazine has shown promising results in the treatment of neuropathic pain and epilepsy. It has also been studied for its potential use in the treatment of drug addiction.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(22)14-23-17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINOVCRTLLECKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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